Benzylic Methylene Linker: Divergent Metabolic Stability vs. Sulfonamide-Linked Piperazinylpyridazines
The target compound contains a benzylic methylene linker. In the closely related sulfonamide-linked piperazin-1-ylpyridazine series, prototype compound 1 displayed rapid intrinsic clearance (MLM t₁/₂ ≈ 2–3 min) [1]. The benzylic methyl group, which is present in the target compound as part of the methylene linker, has been shown not to be a metabolic hotspot; removal of the benzylic methyl in a comparator (compound 10) did not significantly alter microsomal stability relative to compound 1 [1]. While direct data for the methylene-linked scaffold are absent, this class-level inference suggests the target compound’s methylene linker may offer distinct phase I metabolic liabilities compared to the extensively optimized sulfonamide series, which required multiple structural corrections to achieve MLM/HLM half-lives >100 minutes (compound 29) [1].
| Evidence Dimension | In vitro metabolic half-life (microsomes) |
|---|---|
| Target Compound Data | No direct experimental t₁/₂ data available for the specific compound. Methylene linker predicted to alter metabolic oxidation sites relative to sulfonamide. |
| Comparator Or Baseline | Sulfonamide-linked piperazin-1-ylpyridazine prototype (compound 1): MLM t₁/₂ ≈ 2–3 min [1]. Optimized sulfonamide (compound 29): MLM/HLM t₁/₂ >100 min [1]. Compound 10 (no benzylic methyl) shows similar stability to compound 1 [1]. |
| Quantified Difference | Prototype sulfonamide t₁/₂ = 2–3 min; optimized sulfonamide t₁/₂ >100 min. The methylene scaffold remains uncharacterized experimentally. |
| Conditions | Mouse liver microsomes (MLM) and human liver microsomes (HLM) stability assays [1]. |
Why This Matters
The methylene linker distinguishes the compound from well-characterized sulfonamide series; its metabolic stability profile may be fundamentally different, requiring independent evaluation rather than assuming class-wide behavior.
- [1] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Med Chem Commun. 2017;8(7):1553–1560. View Source
